molecular formula C21H28N4O4S2 B2506745 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-69-5

2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2506745
CAS RN: 449767-69-5
M. Wt: 464.6
InChI Key: WAPFNFKMXSJZOM-UHFFFAOYSA-N
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Description

The compound "2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide" is a derivative of thieno[2,3-c]pyridine, a class of compounds that have been extensively studied for their pharmacological properties. These compounds are bioisosteres of beta-carbolines, where the indole nitrogen is replaced by sulfur, which can confer various biological activities, including anticonflict and anti-proliferative effects .

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives involves multicomponent condensation reactions, as well as reactions with ortho-formylbenzoic acid and other reagents . For example, the synthesis of 1,2,3,4-tetrahydro benzothieno[2,3-c]pyridines and benzothieno[2,3-c]pyridines has been reported, with variations in substituents leading to different pharmacological activities . The synthesis of these compounds is crucial for the development of novel therapeutic agents with potential anxiolytic and anti-proliferative properties.

Molecular Structure Analysis

X-ray structural analysis has been used to study the molecular structure of thieno[2,3-b]pyridine derivatives, which is essential for understanding their biological activity . The presence of different substituents on the thieno[2,3-b]pyridine core can significantly influence the compound's binding affinity to various receptors and its overall pharmacological profile.

Chemical Reactions Analysis

The thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including cyclization and nucleophilic substitution, to form a wide range of compounds with diverse biological activities . These reactions are important for the structural diversification of the thieno[2,3-c]pyridine scaffold and the optimization of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure and the nature of their substituents . These properties are critical for the compounds' bioavailability, distribution, metabolism, and excretion, which in turn affect their therapeutic efficacy and safety profile.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems involves the preparation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These serve as synthons for pyridothienopyrimidines and related polyheterocyclic systems (Bakhite et al., 2005).
  • Research includes studying reactions of 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines for the synthesis of pyridothienopyrimidines and related systems. This demonstrates the compound's reactivity and potential as a base for further chemical development (Abdel-rahman et al., 2003).

Molecular Structure and Analysis

  • Multicomponent synthesis methods have been developed for functionalized thieno[2,3-b]pyridines, including 3-amino variants. Structural analysis of these compounds, such as X-ray analysis, provides insights into their molecular properties (Dyachenko et al., 2019).

Potential Biological Activities

  • Synthesis of cyanopyridinethiones and thieno[2,3-b]pyridines, which are anticipated to have biological activities, includes the study of their reaction products and potential applications (Mohamed et al., 2007).
  • Research on the antibacterial activity of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones suggests potential applications in antimicrobial therapies. The synthesis process and evaluation of their efficacy against specific bacterial strains are critical areas of investigation (Kostenko et al., 2008).

Innovative Therapeutic Applications

  • Studies on anti-proliferative thieno[2,3-b]pyridines, targeting specific enzymes like phospholipase C, suggest potential therapeutic applications in cancer treatment. Research includes modifying functional groups to enhance activity and exploring structure-activity relationships (van Rensburg et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that the targets could be bacterial proteins or enzymes essential for bacterial growth and survival.

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial activity , it may lead to the death of bacterial cells or inhibit their growth.

properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-4-24-12-11-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-7-9-15(10-8-14)31(28,29)25(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFNFKMXSJZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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